Ethyl 2-chloro-1-naphthoate
Description
Ethyl 2-chloro-1-naphthoate is an ester derivative of 2-chloro-1-naphthoic acid, where the carboxylic acid group is substituted with an ethyl ester moiety. Structurally, the ethyl ester group may confer distinct solubility and reactivity compared to methyl or bromo analogs, influencing its applications in drug synthesis or industrial processes.
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
ethyl 2-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
InChI Key |
FLTJEBLMEQKHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-naphthol.
Oxidation Reactions: Oxidation can lead to the formation of 2-chloro-1-naphthoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 2-chloro-1-naphthol.
Oxidation: 2-chloro-1-naphthoic acid.
Scientific Research Applications
Ethyl 2-chloro-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-chloro-1-naphthoate with structurally related naphthoate derivatives, focusing on synthesis, physicochemical properties, and applications.
Mthis compound
- CAS No.: 16650-61-6
- Molecular Formula : C₁₂H₉ClO₂
- Molecular Weight : 220.65 g/mol
- Purity : ≥98% (industrial grade)
- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing antibacterial agents and coordination ligands .
Methyl 1-Bromo-2-Naphthoate
- CAS No.: Not explicitly listed (structural analog)
- Molecular Formula : C₁₂H₉BrO₂
- Applications : Functions as a precursor in medicinal chemistry (e.g., adapalene derivatives) and dye synthesis .
- Key Differences : Bromine substitution at position 1 increases electrophilicity compared to chlorine at position 2, altering regioselectivity in cross-coupling reactions .
Ethyl 1-(Acetylamido)-5-Nitronaphtho[2,1-b]Furan-2-Carboxylate
- Synthesis: Derived from nitration and acetylation of precursor compounds at 0–40°C using HNO₃/H₂SO₄ .
- Applications : Exhibits antibacterial activity, validated through in vitro assays against Gram-positive pathogens .
- Key Differences : The nitro and acetylamido substituents enhance polarity, improving solubility in polar solvents but complicating metabolic stability .
Comparative Data Table
*Theoretical data inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
